In-depth Technical Guide: Structure Elucidation of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane
In-depth Technical Guide: Structure Elucidation of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane
Abstract: This guide provides a comprehensive, technically detailed framework for the definitive structure elucidation of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane. Targeting researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the selection of analytical techniques, the nuanced interpretation of spectral data, and the establishment of a self-validating analytical workflow. The protocols and interpretations presented herein are grounded in established principles of organic spectroscopy and are designed to ensure the unambiguous confirmation of the target molecule's identity and purity.
Introduction: The Imperative for Rigorous Structure Elucidation
In the realm of pharmaceutical research and fine chemical synthesis, the absolute certainty of a molecule's structure is non-negotiable. The biological activity, safety profile, and patentability of a novel compound are all intrinsically linked to its precise atomic arrangement. 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane, a halogenated aromatic ketone, presents a compelling case study for modern structure elucidation. Its synthesis, likely proceeding via a Friedel-Crafts acylation of 2-bromotoluene with 7-chloroheptanoyl chloride, can potentially yield regioisomers or other closely related impurities.[1][2][3][4][5] Therefore, a multi-pronged analytical approach is not merely best practice; it is a fundamental requirement for scientific validity.[6][7][8][9]
The Analytical Strategy: A Triad of Spectroscopic Techniques
The elucidation of an unknown or newly synthesized compound relies on a synergistic approach. No single technique can provide the complete picture with absolute certainty. Our strategy for 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane is built on the following pillars:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the molecular skeleton. ¹H NMR reveals the number, connectivity, and chemical environment of protons, while ¹³C NMR maps the carbon framework.[7][8] Advanced 2D NMR techniques like COSY and HSQC can be employed to definitively establish proton-proton and proton-carbon correlations.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition.[8][9] High-resolution mass spectrometry (HRMS) is critical for obtaining a precise mass, which in turn yields the molecular formula. Analysis of the fragmentation pattern provides further confirmation of the structure's key functional components.[9]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[9] The characteristic absorption frequencies of the carbonyl (C=O) group and aromatic C-H and C-C bonds provide rapid and reliable confirmation of these key structural features.
The logical flow of our investigation is visualized below.
Caption: Workflow for the synthesis, analysis, and structure confirmation of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane.
Experimental Protocols & Data Acquisition
The quality of the final elucidation is directly dependent on the quality of the acquired data. The following protocols are designed to yield high-resolution, unambiguous spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment and connectivity of atoms. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving complex spin systems in the aromatic region.
Instrumentation: 400 MHz (or higher) NMR Spectrometer Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[10]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening factor of ~0.3 Hz to improve resolution.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
Use a relaxation delay (D1) of 2-5 seconds to ensure quantitative integration is possible, if needed.
-
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is a critical step to differentiate between potential isobaric compounds (compounds with the same nominal mass but different elemental compositions).
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire the spectrum in positive ion mode, as the compound is likely to form a protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
-
Scan a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 100-500).
-
The high-resolution capability of the instrument will provide mass measurements with an accuracy of < 5 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and straightforward technique to confirm the presence of key functional groups. For our target molecule, the most informative signals will be the carbonyl (C=O) stretch and vibrations associated with the substituted benzene ring.
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
Spectral Interpretation and Structure Assembly
This section details the expected data and its interpretation, logically assembling the structure of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane.
Molecular Formula from HRMS
The molecular formula of the target compound is C₁₄H₁₈BrClO. The expected isotopic pattern will be highly characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio).[11]
Expected HRMS Data:
-
Calculated m/z for [C₁₄H₁₈⁷⁹Br³⁵ClO + H]⁺: 331.0224
-
Calculated m/z for [C₁₄H₁₈⁸¹Br³⁵ClO + H]⁺: 333.0204
-
Calculated m/z for [C₁₄H₁₈⁷⁹Br³⁷ClO + H]⁺: 333.0195
-
Calculated m/z for [C₁₄H₁₈⁸¹Br³⁷ClO + H]⁺: 335.0175
The observation of this distinct isotopic cluster with high mass accuracy (< 5 ppm) provides powerful evidence for the proposed elemental composition. Aromatic ketones are known to undergo alpha-cleavage, which would result in the loss of the alkyl group to form an ArCO+ ion.[11][12]
Functional Group Identification from FTIR
The FTIR spectrum will provide immediate confirmation of the core functional groups.
Table 1: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic (sp³) C-H |
| ~1685-1690 | C=O Stretch | Aryl Ketone [13][14] |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~800-900 | C-H Bend | Out-of-plane bending for substituted benzene |
| ~700-600 | C-Cl Stretch | Alkyl Chloride |
| ~600-500 | C-Br Stretch | Aryl Bromide |
The most diagnostic peak is the strong absorption around 1685-1690 cm⁻¹, characteristic of a ketone conjugated with an aromatic ring.[13][14][15] This conjugation lowers the stretching frequency by about 30 cm⁻¹ compared to a saturated ketone.[13][14][15]
Structural Framework from NMR Spectroscopy
NMR data will allow for the complete assembly of the molecule's carbon-hydrogen framework.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Assignment |
|---|---|---|---|---|---|
| H-a | ~7.8 | d | 1H | J ≈ 2 Hz | Aromatic H ortho to C=O |
| H-b | ~7.6 | dd | 1H | J ≈ 8, 2 Hz | Aromatic H meta to C=O |
| H-c | ~7.4 | d | 1H | J ≈ 8 Hz | Aromatic H para to C=O |
| H-d | ~2.9 | t | 2H | J ≈ 7 Hz | -CO-CH₂ - |
| H-e | ~1.7 | quintet | 2H | J ≈ 7 Hz | -CO-CH₂-CH₂ - |
| H-f | ~1.4 | m | 4H | - | -CH₂-CH₂CH₂ -CH₂- |
| H-g | ~3.5 | t | 2H | J ≈ 7 Hz | -CH₂ -Cl |
| H-h | ~2.4 | s | 3H | - | Ar-CH₃ |
Rationale for Assignments:
-
Aromatic Region (δ 7.4-7.8 ppm): The three aromatic protons will appear as a distinct three-spin system. The downfield shift is due to the deshielding effect of the adjacent carbonyl group. The splitting pattern (doublet, doublet of doublets, doublet) is characteristic of a 1,2,4-trisubstituted benzene ring.
-
Aliphatic Chain: The methylene group adjacent to the carbonyl (H-d) is deshielded to ~2.9 ppm. The methylene group adjacent to the chlorine atom (H-g) is the most deshielded aliphatic proton at ~3.5 ppm. The remaining methylene groups (H-e, H-f) will appear in the more upfield region (δ 1.4-1.7 ppm).
-
Methyl Group: The singlet at ~2.4 ppm (H-h) corresponds to the methyl group attached to the aromatic ring.
¹³C NMR Predicted Chemical Shifts:
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted δ (ppm) | Assignment |
|---|---|
| ~199 | Carbonyl Carbon (C=O) |
| ~142 | Aromatic C-CH₃ |
| ~138 | Aromatic C-Br |
| ~135 | Aromatic C-CO |
| ~132 | Aromatic CH |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~45 | -C H₂-Cl |
| ~38 | -CO-C H₂- |
| ~32 | -CH₂-C H₂-Cl |
| ~28 | Aliphatic CH₂ |
| ~26 | Aliphatic CH₂ |
| ~24 | Aliphatic CH₂ |
| ~20 | Ar-C H₃ |
Rationale for Assignments:
-
The ketone carbonyl carbon is the most downfield signal, appearing around 190-200 δ for aromatic ketones.[13]
-
The six aromatic carbons will appear in the δ 128-142 ppm range. Quaternary carbons (C-Br, C-CH₃, C-CO) will typically have lower intensities than protonated carbons.
-
The aliphatic carbons appear in the upfield region, with the carbon attached to the electronegative chlorine (-CH₂-Cl) being the most deshielded at ~45 ppm.
Conclusion: A Self-Validating Structural Hypothesis
The convergence of data from HRMS, FTIR, and NMR creates a self-validating loop for the structure elucidation of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane.
Caption: The convergence of evidence from orthogonal analytical techniques leading to unambiguous structure confirmation.
HRMS establishes the exact elemental composition.[8] FTIR confirms the presence of the critical aryl ketone and alkyl halide functional groups.[9] Finally, ¹H and ¹³C NMR spectroscopy provides the definitive map of the molecular skeleton, establishing the precise connectivity of all atoms and confirming the substitution pattern on the aromatic ring.[7][8] The combined weight of this evidence allows for the unequivocal assignment of the structure, meeting the rigorous standards required for drug development and advanced chemical research.
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